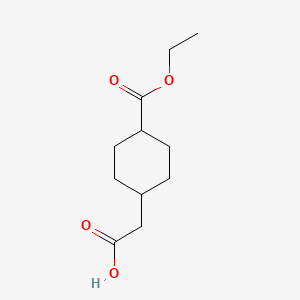
2-(4-(乙氧羰基)环己基)乙酸
描述
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid is a chemical compound with the CAS Number: 218779-77-2 and Linear Formula: C11H18O4 . It has a molecular weight of 214.26 . The IUPAC name for this compound is 2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid .
Molecular Structure Analysis
The InChI Code for 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid is 1S/C11H18O4/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h8-9H,2-7H2,1H3,(H,12,13) . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid has a molecular weight of 214.26 . It should be stored at room temperature .科学研究应用
Boron Reagents in Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of an organoboron compound (such as aryl or alkyl boronic acids) with an organic halide or pseudohalide (e.g., aryl or vinyl halides). The broad application of Suzuki–Miyaura coupling arises from its mild reaction conditions, functional group tolerance, and environmentally benign nature2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid can serve as a boron reagent in this context, facilitating the formation of new C–C bonds .
Bioactive Small Molecules
Researchers often explore bioactive compounds for drug discovery and development. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid , with its unique structure, may exhibit interesting biological activities. Investigating its effects on cellular processes, enzymatic reactions, or receptor interactions could lead to potential therapeutic applications. Further studies are needed to uncover its specific bioactivity .
安全和危害
属性
IUPAC Name |
2-(4-ethoxycarbonylcyclohexyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h8-9H,2-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZVRPZVVLUGOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


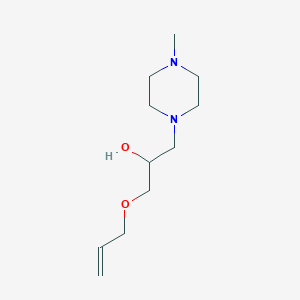
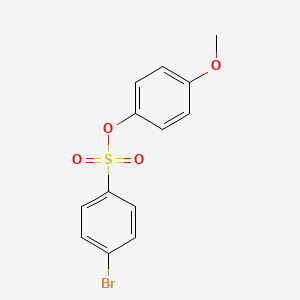
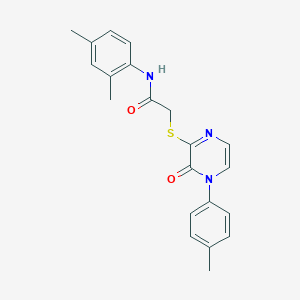
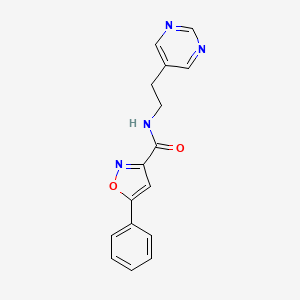
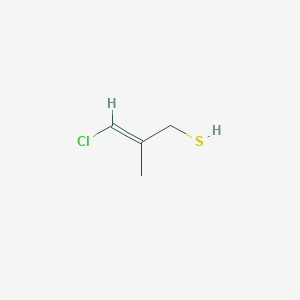
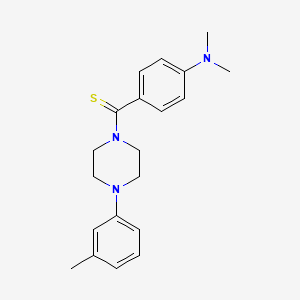

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2686921.png)
![4-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2686922.png)
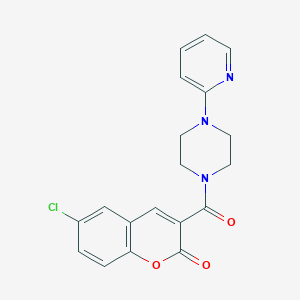
![N-[4-(dimethylamino)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2686927.png)
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2686928.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2686930.png)